molecular formula C10H9N3O2S B11871376 Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate

Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B11871376
M. Wt: 235.26 g/mol
InChI Key: BTZHVPODFYPVNB-UHFFFAOYSA-N
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Description

Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methyl-1,2,4-thiadiazole with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate can be compared with other thiadiazole derivatives:

    Similar Compounds: Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, 1,3,4-thiadiazole-2-thiol, and 1,3,4-thiadiazole-2-amine.

    Uniqueness: The presence of the phenyl and carbamate groups in this compound imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

phenyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate

InChI

InChI=1S/C10H9N3O2S/c1-7-11-9(16-13-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13,14)

InChI Key

BTZHVPODFYPVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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